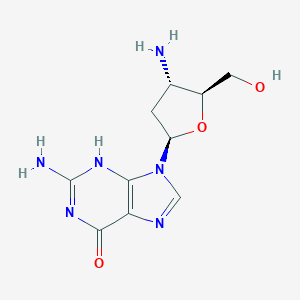

3'-Amino-2',3'-dideoxyguanosine

Overview

Description

3’-Amino-2’,3’-dideoxyguanosine is a compound with the CAS Number: 66323-49-7 . It has a molecular weight of 266.26 . The IUPAC name for this compound is 2-amino-9-((2R,4S,5S)-4-amino-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one . It is a paramount compound employed in the biomedical sector, emerging as a nucleoside analog imbued with remarkable antiviral traits .

Synthesis Analysis

The synthesis of 3’-Amino-2’,3’-dideoxyguanosine involves treating 3’-amino-3’-deoxythymidine and 2,6-diaminopurine with a pyrimidine nucleoside phosphorylase and a purine nucleoside phosphorylase to prepare 3’-amino-2’,3’-dideoxyribosyl 2,6-diaminopurine. This is then converted enzymatically with an adenosine deaminase to prepare 3’-amino-2’,3’-dideoxyguanosine .Molecular Structure Analysis

The InChI code for 3’-Amino-2’,3’-dideoxyguanosine is 1S/C10H14N6O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2,11H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Amino-2’,3’-dideoxyguanosine include a molecular weight of 266.26 . It is stored at a temperature of 28 C .Scientific Research Applications

Proteomics Research

3’-Amino-2’,3’-dideoxyguanosine: is utilized in proteomics research, where it serves as a building block for the synthesis of peptides and proteins for experimental purposes . Its stability and reactivity make it suitable for creating various protein structures, which can be used to study protein function, interactions, and the effects of mutations.

Nucleoside Analogues Synthesis

This compound is a key precursor in the synthesis of nucleoside analogues . These analogues are crucial in the study of DNA and RNA replication processes, helping researchers understand the mechanisms of genetic expression and mutation.

Antisense Therapy

In medical research, 3’-Amino-2’,3’-dideoxyguanosine is explored for its potential in antisense therapy . Antisense oligonucleotides can be designed to bind to specific mRNA sequences, blocking the translation process and thus inhibiting the production of disease-related proteins.

Telomerase Inhibition

The compound has shown promise in the development of telomerase inhibitors . Telomerase is an enzyme that adds DNA sequence repeats at the ends of chromosomes, and its inhibition is a potential strategy for cancer therapy, as it could limit the replicative immortality of cancer cells.

Biochemical Research

3’-Amino-2’,3’-dideoxyguanosine: is used in biochemical research to study enzyme kinetics and substrate specificity . It acts as a substrate or inhibitor for various enzymes, providing insights into enzyme mechanisms and potential drug targets.

Pharmaceutical Development

In the pharmaceutical industry, this compound is used in the development of new drugs, especially for conditions related to nucleoside metabolism or disorders . Its structural similarity to natural nucleosides allows it to interact with nucleoside transporters and enzymes, making it a valuable tool for drug design.

Mechanism of Action

Target of Action

It is known that this compound is a nucleoside analogue . Nucleoside analogues typically target enzymes involved in nucleic acid synthesis, such as DNA and RNA polymerases, or reverse transcriptase in the case of retroviruses .

Mode of Action

As a nucleoside analogue, it is likely to be incorporated into the growing nucleic acid chain during replication or transcription, causing premature termination .

Biochemical Pathways

Nucleoside analogues generally interfere with the nucleic acid synthesis pathway, disrupting the normal function of cells, particularly rapidly dividing cells such as cancer cells or virus-infected cells .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of this compound would need further investigation.

Result of Action

As a nucleoside analogue, it is likely to cause disruption of nucleic acid synthesis, leading to cell death or inhibition of viral replication .

Action Environment

It is known that the compound is stable under heat and light, but can degrade under acidic conditions . This suggests that the pH of the environment could influence the stability and hence the efficacy of this compound.

properties

IUPAC Name |

2-amino-9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2,11H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQBPAWPBCAUGA-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216535 | |

| Record name | Guanosine, 3'-amino-2',3'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Amino-2',3'-dideoxyguanosine | |

CAS RN |

66323-49-7 | |

| Record name | Guanosine, 3'-amino-2',3'-dideoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066323497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine, 3'-amino-2',3'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.